molecular formula C8H6ClNO3S2 B1628933 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonyl chloride CAS No. 443955-56-4

3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonyl chloride

Cat. No.: B1628933
CAS No.: 443955-56-4
M. Wt: 263.7 g/mol
InChI Key: FEXJVEZCIWUQMB-UHFFFAOYSA-N
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Description

3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonyl chloride is a chemical compound with the molecular formula C8H6ClNO3S2 It is a derivative of benzothiazine and contains both sulfonyl chloride and oxo functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonyl chloride typically involves the reaction of 2-aminobenzenesulfonyl chloride with a suitable carbonyl compound under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzothiazine ring structure. Common reagents used in this synthesis include thionyl chloride and phosphorus oxychloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products

The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and various oxidized or reduced benzothiazine compounds .

Mechanism of Action

The mechanism of action of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonyl chloride involves its reactivity with nucleophiles and its ability to undergo redox reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of stable products. The oxo group can participate in electron transfer reactions, influencing the compound’s reactivity and stability .

Properties

IUPAC Name

3-oxo-4H-1,4-benzothiazine-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3S2/c9-15(12,13)5-1-2-7-6(3-5)10-8(11)4-14-7/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXJVEZCIWUQMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(S1)C=CC(=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30619205
Record name 3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443955-56-4
Record name 3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Chlorosulfonic acid (55.93 g, 0.48 mole) was added to a 250 mL round bottom flask under nitrogen at 10° C. To this, 4H-benzo[1,4]thiazin-3-one, (20 g, 0.12 mole) was added slowly so that the reaction temperature was maintained below 20° C. during the addition. After addition, the reaction mixture was stirred at room temperature for 1.5 h and then heated to 65° C. for an additional 1 hour. The reaction was subsequently cooled and poured into ice-cold water. A solid precipitate formed and was collected via filtration. The solid was then washed with water and dried to provide 23.6 g of the title compound (75% yield). 1H NMR (CDCl3, 300 MHz): δ 9.08 (br s, NH), 7.72-7.88 (m, 3H, Ar—H), 3.68 (s, 2H, Ar—CH2); m.p.: 165-167° C.; LC-MS (M+1): 263.92
Quantity
55.93 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Yield
75%

Synthesis routes and methods II

Procedure details

Powdered 4H-benzo[1,4]thiazin-3-one (7.0 g) was added cautiously, portionwise (over 20 minutes), to chlorosulfonic acid (15 mL), cooled in ice. After 1 hour the blue solution was allowed to warm to room temperature and it was heated at 45° C. for 2 hours, cooled and poured into ice. The solid was collected, washed with water, and hexane, and dried in vacuo, to give a white solid (7.0 g).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonyl chloride
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3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonyl chloride
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3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonyl chloride
Reactant of Route 5
3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonyl chloride
Reactant of Route 6
3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonyl chloride

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